N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Lipophilicity ADME prediction CNS drug design

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 76781-40-3) is a synthetic small molecule built on a partially saturated 5,6,7,8-tetrahydroquinazoline core, bearing a free piperazine at the 2-position and an N,N-diethylamino group at the 4-position (molecular formula C₁₆H₂₇N₅; exact mass 289.227 Da). The compound belongs to a family of 2-piperazino-4-amino-5,6,7,8-tetrahydroquinazolines that have been explored as intermediates and tool compounds in medicinal chemistry programs targeting G-protein-coupled receptors and CNS-penetrant scaffolds.

Molecular Formula C16H27N5
Molecular Weight 289.42 g/mol
CAS No. 76781-40-3
Cat. No. B11838527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
CAS76781-40-3
Molecular FormulaC16H27N5
Molecular Weight289.42 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC2=C1CCCC2)N3CCNCC3
InChIInChI=1S/C16H27N5/c1-3-20(4-2)15-13-7-5-6-8-14(13)18-16(19-15)21-11-9-17-10-12-21/h17H,3-12H2,1-2H3
InChIKeyCOBJHMNUEWVGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 76781-40-3): Compound Identity and Core Scaffold Context


N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine (CAS 76781-40-3) is a synthetic small molecule built on a partially saturated 5,6,7,8-tetrahydroquinazoline core, bearing a free piperazine at the 2-position and an N,N-diethylamino group at the 4-position (molecular formula C₁₆H₂₇N₅; exact mass 289.227 Da) . The compound belongs to a family of 2-piperazino-4-amino-5,6,7,8-tetrahydroquinazolines that have been explored as intermediates and tool compounds in medicinal chemistry programs targeting G-protein-coupled receptors and CNS-penetrant scaffolds [1]. Its fully saturated cyclohexeno ring distinguishes it from the classical aromatic quinazoline pharmacophore found in approved therapeutics such as prazosin and terazosin, carrying distinct conformational and physicochemical properties that affect target engagement and ADME profile [2].

Why N-Alkyl Homologs Cannot Substitute for N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine Without Risk of Divergent Physicochemical and Pharmacological Profiles


Within the 76781-xx-x CAS series, the N-monoethyl (76781-34-5), N,N-dimethyl (76781-38-9), and N,N-diethyl (76781-40-3) analogs share a common tetrahydroquinazoline-2-piperazine scaffold but differ systematically in the N4-substitution pattern, producing measurable divergence in lipophilicity (XlogP), polar surface area (TPSA), hydrogen-bond donor count, and molecular flexibility . These computed molecular descriptors are established predictors of membrane permeability, blood-brain barrier penetration, and non-specific protein binding, meaning that even within a congeneric series, two compounds cannot be assumed to exhibit equivalent cellular uptake, tissue distribution, or off-target liability profiles [1]. The free N-H on the piperazine ring provides a single hydrogen-bond donor across all three analogs, but the secondary amine present only in the monoethyl derivative (HBD = 2 vs. HBD = 1 for diethyl and dimethyl) can alter both solubility and transporter recognition, making head-to-head procurement decisions without attention to these properties scientifically unsound .

Quantitative Differentiation Evidence for N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine Against Closest Structural Analogs


Elevated Lipophilicity (XlogP = 2.4) Versus N-Ethyl and N,N-Dimethyl Congeners Drives Predicted Membrane Partitioning

The N,N-diethyl analog (CAS 76781-40-3) records a computed XlogP of 2.4, compared to 1.9 for the N-ethyl analog (CAS 76781-34-5) and 1.7 for the N,N-dimethyl analog (CAS 76781-38-9) . This represents a ΔXlogP of +0.5 and +0.7 respectively, placing the diethyl compound closer to the optimal lipophilicity range (XlogP ~2–3) associated with balanced aqueous solubility and passive membrane permeability for CNS-targeted small molecules [1].

Lipophilicity ADME prediction CNS drug design

Reduced Topological Polar Surface Area (TPSA = 44.3 Ų) Relative to N-Ethyl Analog (53.1 Ų) Favors Blood-Brain Barrier Penetration Predictions

The N,N-diethyl analog and the N,N-dimethyl analog share an identical TPSA of 44.3 Ų, whereas the N-ethyl analog (secondary amine at N4) has a higher TPSA of 53.1 Ų (ΔTPSA = +8.8 Ų) due to its additional hydrogen-bond donor . The established TPSA threshold for reasonable BBB penetration is ≤60–70 Ų; compounds with TPSA ≤60 Ų and HBD ≤2 are generally predicted to exhibit CNS availability [1]. The diethyl analog (TPSA 44.3, HBD 1) resides well within this favorable window, while the N-ethyl analog (TPSA 53.1, HBD 2) incurs an incremental desolvation penalty that may reduce CNS exposure at equivalent plasma levels.

TPSA Blood-brain barrier CNS penetration

Increased Rotatable Bond Count (4 vs. 2–3) Provides Greater Conformational Entropy for Induced-Fit Binding Interactions

The N,N-diethyl analog possesses 4 rotatable bonds, versus 3 for the N-ethyl analog and 2 for the N,N-dimethyl analog . While higher rotatable bond counts generally correlate with decreased oral bioavailability beyond ~10 bonds, the diethyl analog remains within the favorable range (nRotB ≤ 10) and the incremental flexibility of the two ethyl groups relative to two methyl groups (ΔnRotB = +2 vs. dimethyl) may confer an entropic advantage in binding pockets that can accommodate multiple diethyl rotameric states, a principle observed in GPCR ligand SAR where N,N-diethyl substituents occasionally enhance subtype selectivity [1].

Molecular flexibility Rotatable bonds Binding entropy

Tetrahydroquinazoline Scaffold Enables σ1 Receptor Antagonist Activity Distinct from Fully Aromatic Quinazoline-Based α1 Blockers

The 5,6,7,8-tetrahydroquinazoline scaffold has been independently validated as a productive core for obtaining nanomolar σ1 receptor antagonists with high σ1/σ2 selectivity. In the work of Lan et al. (2016), a tetrahydroquinazoline derivative (compound 33, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline) achieved a Kiσ1 of 15.6 nM with Kiσ2 >2000 nM (>128-fold selectivity) [1]. While compound 33 differs from CAS 76781-40-3 in the 2- and 4-substituents, the shared partially saturated scaffold is mechanistically distinct from the fully aromatic quinazoline core of α1-adrenoceptor antagonists such as terazosin (Kiα1 ~1.2 nM) and prazosin [2]. This scaffold-level differentiation suggests that 2-piperazino-4-amino-tetrahydroquinazolines may be more productively deployed in σ receptor or 5-HT receptor programs than in classical α1-adrenergic applications.

Sigma-1 receptor Tetrahydroquinazoline scaffold Aromatic vs. saturated

Free Piperazine NH Provides a Synthetic Handle for Rapid Diversification Not Available in N-Methylpiperazine-Functionalized Quinazoline Analogs

CAS 76781-40-3 bears a free (unsubstituted) piperazine at the 2-position, whereas the closely related N,N-diethyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine (CHEBI:104053) incorporates an N-methylpiperazine [1]. The free secondary amine on the piperazine ring of 76781-40-3 permits one-step N-functionalization (acylation, sulfonylation, reductive amination, or aryl coupling) without requiring a deprotection step, making it a more versatile late-stage intermediate for SAR exploration . In head-to-head procurement for a medicinal chemistry campaign, the unsubstituted piperazine variant enables direct library enumeration, whereas the N-methyl analog requires a full synthetic sequence to access the same chemical space.

Synthetic handle Piperazine diversification Medicinal chemistry

Commercially Available at 97–98% Purity with Documented ISO-Certified Quality Systems, Enabling Procurement Without Custom Synthesis

CAS 76781-40-3 is stocked by multiple independent chemical suppliers at purities of ≥97% (Chemenu, catalog CM216725) and ≥98% NLT (MolCore, under ISO quality certification) . In contrast, several of its closest structural analogs (e.g., CAS 76781-36-7, N-butyl analog) are listed primarily in property databases without clear purity specifications or certified batch analysis, indicating lower commercial maturity. The availability of the N,N-diethyl analog as an off-the-shelf catalog item with documented quality metrics reduces lead time and eliminates the need for custom synthesis, a practical differentiator for time-sensitive screening campaigns.

Commercial availability Purity specification ISO certification

Recommended Procurement and Research Application Scenarios for N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine


CNS-Targeted σ1 Receptor Antagonist Probe Development Requiring Predicted BBB Penetration

Based on its favorable TPSA of 44.3 Ų, single hydrogen-bond donor (HBD = 1), and XlogP of 2.4—all within established CNS drug-like property space—this compound is the preferred 2-piperazino-4-amino-tetrahydroquinazoline scaffold for initiating a CNS σ1 receptor antagonist program. The tetrahydroquinazoline core has demonstrated nanomolar σ1 affinity (Kiσ1 = 15.6 nM) in the published series by Lan et al. (2016) , and the N,N-diethyl substitution provides superior predicted passive BBB permeability over the more polar N-ethyl analog (TPSA 53.1, HBD 2). Researchers should select this compound over the N-ethyl congener when designing in vivo CNS pharmacology experiments where brain exposure is a critical success factor.

Late-Stage Diversification Library Synthesis via Piperazine N-Functionalization

The free piperazine NH of CAS 76781-40-3 makes it the optimal starting material for medicinal chemistry teams constructing a library of N-substituted piperazine derivatives targeting σ receptors, 5-HT receptor subtypes, or other aminergic GPCRs. Unlike the N-methylpiperazine analog CHEBI:104053, which requires a de novo synthesis to modify the piperazine terminus, this compound allows one-step parallel derivatization via acylation, sulfonylation, or reductive amination. Its higher XlogP (2.4 vs. 1.7–1.9 for dimethyl and monoethyl analogs) further predicts that N-acylated products will maintain a broader range of lipophilicity values, facilitating systematic logP-activity relationship studies.

Scaffold-Hopping Control Compound: Saturated vs. Aromatic Quinazoline Pharmacology

Investigators studying the pharmacology of quinazoline-based ligands can deploy CAS 76781-40-3 as a scaffold-hopping control to isolate pharmacodynamic effects attributable to the saturated cyclohexeno ring versus the planar aromatic system of classical quinazoline drugs (e.g., terazosin, prazosin). As shown by the σ1-selective activity of the tetrahydroquinazoline series (Kiσ1 = 15.6 nM, σ1/σ2 >128-fold) contrasted with the α1-adrenoceptor dominance of aromatic quinazolines (terazosin Kiα1b = 1.2 nM) [1], the degree of scaffold saturation is a primary determinant of receptor selectivity. This compound enables direct head-to-head comparison of saturated versus aromatic quinazoline cores in any receptor binding or functional assay panel.

Commercial Procurement of a Quality-Certified Tetrahydroquinazoline Intermediate for Parallel Chemistry

For CROs and internal medicinal chemistry groups requiring multi-gram quantities of a tetrahydroquinazoline intermediate with guaranteed purity and batch traceability, CAS 76781-40-3 is commercially available at ≥97–98% purity under ISO-certified quality systems from multiple vendors . This contrasts with other members of the 76781-xx-x series (e.g., N-butyl analog 76781-36-7, morpholino analog 76781-42-5) that lack published purity specifications and certified batch analysis. Procurement teams can order this compound off-the-shelf, bypassing the 4–8 week lead time and cost of custom synthesis, and can rely on vendor Certificate of Analysis documentation for regulatory or publication-quality experimental reporting.

Quote Request

Request a Quote for N,N-Diethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.